C24H19ClF2N2O2S

Description

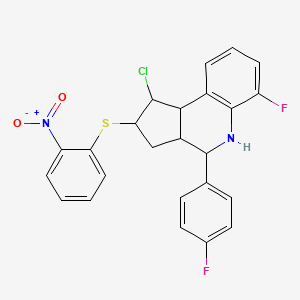

C₂₄H₁₉ClF₂N₂O₂S is a halogenated aromatic compound featuring chlorine (Cl), fluorine (F₂), and a sulfonyl group (SO₂). Such structural motifs are common in pharmaceuticals and agrochemicals, where halogen atoms enhance binding affinity and metabolic stability.

Properties

Molecular Formula |

C24H19ClF2N2O2S |

|---|---|

Molecular Weight |

472.9 g/mol |

IUPAC Name |

1-chloro-6-fluoro-4-(4-fluorophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline |

InChI |

InChI=1S/C24H19ClF2N2O2S/c25-22-20(32-19-7-2-1-6-18(19)29(30)31)12-16-21(22)15-4-3-5-17(27)24(15)28-23(16)13-8-10-14(26)11-9-13/h1-11,16,20-23,28H,12H2 |

InChI Key |

VMVWNRGZUWPWQV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C(=CC=C4)F)NC2C5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of C24H19ClF2N2O2S involves multiple steps and specific reaction conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.

Synthetic Routes

Step 1: The initial step involves the formation of the core structure through a series of condensation reactions.

Step 2: Introduction of the chlorine and fluorine atoms is achieved through halogenation reactions using reagents such as chlorine gas and fluorine-containing compounds.

Step 3: The incorporation of nitrogen and sulfur atoms is carried out through nucleophilic substitution reactions using amines and thiols.

Step 4: The final step involves purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of This compound typically involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and cost-effectiveness. Key considerations include:

Reaction Conditions: Controlled temperature, pressure, and pH to ensure optimal reaction rates.

Catalysts: Use of catalysts to enhance reaction efficiency and selectivity.

Purification: Advanced purification techniques such as chromatography and recrystallization to achieve high purity.

Chemical Reactions Analysis

C24H19ClF2N2O2S: undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.

Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C24H19ClF2N2O2S: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C24H19ClF2N2O2S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Analysis

The table below compares C₂₄H₁₉ClF₂N₂O₂S with three structurally related compounds:

2.2. Key Differences and Implications

Halogenation Profile: The target compound’s Cl/F₂ combination may improve lipophilicity compared to Compound 1’s F₃ group, which could enhance membrane permeability but reduce metabolic stability .

Nitrogen Content :

- Compound 1’s N₆ backbone suggests stronger hydrogen-bonding capacity, ideal for kinase ATP-binding pockets, whereas the target’s N₂ limits such interactions .

Sulfur/Oxygen Content :

- Compound 3’s dual sulfonyl groups (S₂O₄) enhance electrostatic interactions with target proteins, a feature absent in the target compound .

Molecular Weight :

- The target compound’s moderate size (472.93 g/mol) positions it within the "drug-like" range, unlike Compound 2’s smaller structure (400.57 g/mol), which may favor blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.